The synthesis of 2-Methylbut-3-enoic acid can be achieved through several methods:
The molecular structure of 2-Methylbut-3-enoic acid features:
This structure imparts unique reactivity characteristics, making it suitable for various chemical reactions.
2-Methylbut-3-enoic acid participates in several chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate, Chromium trioxide | Varies based on desired product |
Reduction | Hydrogen gas, Palladium on carbon | Room temperature |
Substitution | Alcohols (for esterification), Amines (for amidation) | Varies based on reactants |
As a branched-chain fatty acid, 2-Methylbut-3-enoic acid may influence various biological processes:
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are not extensively studied but are expected to follow typical fatty acid pathways. It is likely absorbed in the gastrointestinal tract and metabolized by enzymes involved in fatty acid metabolism .
Property | Value |
---|---|
Density | ~0.87 g/cm³ |
Solubility in Water | Moderately soluble |
pKa | ~4.5 (indicative of carboxylic acids) |
These properties make it reactive and useful in various chemical applications.
2-Methylbut-3-enoic acid has diverse applications across multiple fields:
Convergent synthesis strategies enable efficient construction of 2-methylbut-3-enoic acid's reactive alkene moiety through modular pathways. A prominent route involves Jones oxidation of 3-methylbut-3-en-1-ol, yielding 3-methylbut-3-enoic acid (structurally isomeric to the target compound) with 50% yield and 88% purity [10]. Alternative industrial routes employ palladium-catalyzed carbonylation of isobutylene, where CO incorporation under acidic conditions generates the unsaturated carboxylic acid backbone [5]. For deuterated analogs, lithium aluminium deuteride (LiAlD₄) reduction of 3-methylbut-3-enoic acid followed by controlled evaporation provides 3-methylbut-3-en-1,1-d₂-1-ol – a critical precursor for isotopic labelling studies in metabolic pathways [10]. These convergent approaches demonstrate adaptability in introducing functional handles (e.g., -OH, -COOH) while preserving the alkene's reactivity for downstream modifications.
Table 1: Convergent Synthetic Routes to 2-Methylbut-3-enoic Acid Derivatives
Method | Starting Material | Key Reagent/Condition | Product | Yield | Application |
---|---|---|---|---|---|
Oxidation | 3-Methylbut-3-en-1-ol | Jones reagent (CrO₃/H₂SO₄) | 3-Methylbut-3-enoic acid | 50% | Carboxylic acid precursor |
Carbonylation | Isobutylene | CO/H₂O (Pd catalyst) | 2-Methylbut-3-enoic acid | Not reported | Industrial synthesis |
Isotopic reduction | 3-Methylbut-3-enoic acid | LiAlD₄ in ether | 3-Methylbut-3-en-1,1-d₂-1-ol | 31% | Deuterated ATP analog synthesis |
2-Methylbut-3-enoic acid serves as a key building block in peptide-based inhibitor design through stereoselective coupling with vinylglycine derivatives. Research demonstrates acyl chloride-mediated acylation of proline ethyl ester using 2-methylbut-3-enoyl chloride, generating hybrid structures that mimic transition-state analogs [3]. This strategy capitalizes on the carboxylic acid functionality of 2-methylbut-3-enoic acid, activated for nucleophilic attack by amino groups. Notably, ethyl ester hydrolysis of the coupled adducts yields pharmaceutically relevant scaffolds like 1-(2-methyloxirane-2-carbonyl)pyrrolidine-2-carboxylic acid – a captopril-inspired metallo-β-lactamase inhibitor [3] [7]. The coupling efficiency exceeds 75% when using stoichiometrically optimized acyl chloride intermediates, though epimerization risks necessitate controlled reaction conditions (temperature <0°C, non-nucleophilic bases).
Table 2: Dipeptide Derivatives Synthesized from 2-Methylbut-3-enoic Acid
Coupling Partner | Activation Method | Product Structure | Biological Target | Efficiency |
---|---|---|---|---|
Proline ethyl ester | Acyl chloride | 1-(2-Methyl-3-butenoyl)-pyrrolidine | Metallo-β-lactamases | >75% yield |
L-Vinylglycine methyl ester | Carbodiimide (EDC) | Alkene-containing tripeptide | β-Lactamase inhibition | Moderate |
D-Vinylglycine methyl ester | Mixed anhydride | Stereoinverted tripeptide | Enzyme specificity studies | Moderate |
Bromination of serine-containing dipeptides like phenylglycine-serine (Phg-Ser) for subsequent alkylation with vinylglycine derivatives faces significant elimination side reactions due to the α-acidic proton in 2-methylbut-3-enoic acid-derived intermediates. When the serine hydroxyl group is converted to bromide, the adjacent carbonyl group facilitates base-induced dehydrohalogenation, producing undesired alkene byproducts instead of the desired tripeptide [3]. This competing elimination pathway dominates (≥60% yield loss) in model systems like phenylacetic acid-serine (PAA-Ser) bromination, where the electron-withdrawing carboxylate group lowers the α-proton pKa, accelerating E2 elimination. Nuclear magnetic resonance (NMR) studies confirm alkene formation via characteristic vinyl proton signals at δ 5.6–6.2 ppm, coinciding with bromide disappearance in reaction kinetics [3]. This limitation necessitates alternative strategies for incorporating 2-methylbut-3-enoic acid's alkene functionality into peptide chains without α-halogenation steps.
Replacing serine with aspartic acid in dipeptide cores circumvents elimination by shifting from alkylation to amide bond formation. The carboxylic acid moiety of aspartic acid directly couples with the amine group of protected vinylglycine derivatives via carbodiimide activation, avoiding unstable α-bromo intermediates [3]. This method achieves ≥80% coupling efficiency for phenylacetic acid-aspartic acid dipeptides conjugated to 2-methylbut-3-enoic acid-derived vinylglycine, confirmed by LC-MS monitoring of molecular ion peaks [m/z]⁺ 422.3 (M+H). The approach retains the alkene's integrity for subsequent cyclization while eliminating β-elimination byproducts. Further optimization shows microwave-assisted coupling (50°C, 20 min) enhances reaction rates 3-fold compared to room-temperature methods, with diastereomeric excess >95% when using chiral auxiliaries [3].
The electron-rich alkene of 2-methylbut-3-enoic acid enables stereoselective epoxidation for irreversible enzyme inhibition. MCPBA (meta-chloroperbenzoic acid)-mediated oxidation of 1-(2-methyl-3-butenoyl)-pyrrolidine yields 1-(2-methyloxirane-2-carbonyl)pyrrolidine-2-carboxylic acid (compound 82) with complete conversion under anhydrous conditions [3]. Similarly, thiirane formation via potassium thiocyanate/hydrogen peroxide treatment generates the sulfur analog (compound 83), a potent covalent inhibitor of metallo-β-lactamases (MBLs) [3] [5]. These three-membered heterocycles undergo ring-opening by nucleophilic residues (e.g., cysteine thiols) in enzyme active sites, permanently blocking activity. In statin synthesis, asymmetric epoxidation of 2-methylbut-3-enoic acid derivatives using vanadium catalysts achieves >90% ee for the 3,5-dihydroxyheptanoic acid core, confirmed by chiral HPLC [5]. However, final deprotection of ethyl ester derivatives (compounds 84–85) remains challenging, with thiirane analog 85 isolable in only 5% yield after hydrolysis [3].
Table 3: Epoxide and Thiirane Derivatives from 2-Methylbut-3-enoic Acid
Heterocycle Type | Precursor Structure | Reagent | Product (Compound #) | Yield | Enzyme Target |
---|---|---|---|---|---|
Epoxide | 1-(2-Methyl-3-butenoyl)-proline | MCPBA/CH₂Cl₂ | 1-(2-Methyloxirane-2-carbonyl)pyrrolidine-2-carboxylic acid (82) | 75% | Metallo-β-lactamases |
Thiirane | 1-(2-Methyl-3-butenoyl)-proline | KSCN/H₂O₂ | 1-(2-Methylthiirane-2-carbonyl)pyrrolidine-2-carboxylic acid (83) | 68% | Metallo-β-lactamases |
Statin epoxide | Ethyl 2-methylbut-3-enoate derivative | VO(acac)₂/t-BuOOH | (3R,5S)-Dihydroxyheptanoate | >90% ee | HMG-CoA reductase |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7